N1,N1,3-Trimethylbutane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

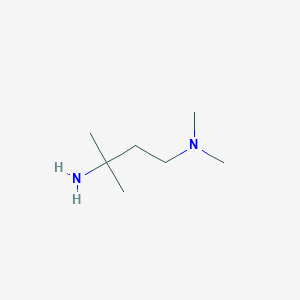

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZJEGHBTQCDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627998 | |

| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933738-55-7 | |

| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1,N1,3-Trimethylbutane-1,3-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 933738-55-7) is a substituted aliphatic diamine characterized by the presence of both a primary and a tertiary amine functional group.[1] This unique structural arrangement imparts a distinct reactivity profile, making it a molecule of interest for applications ranging from coordination chemistry to its potential use as a scaffold in medicinal chemistry and a building block in materials science. Publicly available research specifically detailing the synthesis, reactivity, and applications of this compound is limited. Therefore, this guide consolidates all available physicochemical data and provides an expert-driven projection of its chemical behavior, potential synthetic and analytical methodologies, and prospective applications, grounded in the fundamental principles of organic chemistry and analogy to structurally related compounds.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's structure and physical properties is the foundation for all subsequent research and development.

Chemical Structure and Identifiers

The structure of this compound features a four-carbon backbone. A primary amine is located at the C3 position, which also bears two methyl groups, creating a tertiary carbon center. A tertiary amine, substituted with two methyl groups, is located at the C1 position.

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl-[1]

Physicochemical Data

The following table summarizes the known and predicted physical and chemical properties of this compound. This data is critical for designing experimental conditions, purification protocols, and safety procedures.

| Property | Value | Source(s) |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [1] |

| Density | 0.839 g/cm³ | [1][4] |

| Predicted pKa | 10.41 ± 0.25 | [1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [2] |

| Predicted LogP | 0.6754 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Projected Synthetic and Purification Strategies

Proposed Experimental Protocol: A Multi-Step Synthesis

A plausible synthetic route could involve the reductive amination of a suitable keto-nitrile precursor.

Step 1: Michael Addition to form a γ-Ketonitrile

-

React acetone with acrylonitrile under basic conditions (e.g., sodium ethoxide) to form 4-oxopentanenitrile. This reaction establishes the core C1-C2-C3-C(CH₃)₂ backbone.

Step 2: Reductive Amination of the Ketone (Formation of the Primary Amine)

-

Treat the resulting 4-oxopentanenitrile with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation (e.g., Raney Nickel). This selectively converts the ketone to the primary amine, yielding 4-amino-4-methylpentanenitrile.

Step 3: Reduction of the Nitrile (Formation of the Tertiary Amine Precursor)

-

The nitrile group of 4-amino-4-methylpentanenitrile can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step must be carefully controlled to avoid side reactions.

Step 4: Reductive N-Methylation (Formation of the Tertiary Amine)

-

The newly formed primary amine from Step 3 is then subjected to reductive N-methylation using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler–Clarke reaction). This converts the primary amine to the desired N,N-dimethyl tertiary amine, yielding the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Purification

Given the predicted boiling point of ~158 °C, fractional distillation under reduced pressure would be the most effective method for purifying the final product from non-volatile impurities and reaction byproducts. The choice of reduced pressure is crucial to prevent thermal decomposition, a common issue with amines at high temperatures.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two amine centers: a sterically hindered primary amine and an accessible tertiary amine.

-

Basicity: With a predicted pKa of ~10.4, the molecule is a moderately strong base.[1] The primary amine is expected to be the more basic site due to the electron-donating effects of the alkyl groups. It will readily react with acids to form ammonium salts.

-

Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles.

-

The primary amine can undergo standard reactions such as acylation (with acid chlorides or anhydrides), sulfonylation, and formation of imines with aldehydes and ketones.

-

The tertiary amine can be quaternized with alkyl halides and can act as a non-nucleophilic base or a catalyst in various organic reactions.

-

-

Ligand Formation: The diamine structure allows it to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes.[1] This property is valuable in catalysis and materials science.

***```dot digraph "Reactivity_Sites" { graph [fontname="sans-serif"]; node [shape=plaintext, fontname="sans-serif"]; edge [color="#34A853", fontcolor="#34A853", fontsize=10];

}

Caption: A comprehensive workflow for analytical characterization.

Exploratory Applications in Research and Drug Development

The unique combination of a primary and tertiary amine within a small alkyl frame suggests several potential applications.

-

Scaffold in Medicinal Chemistry: Diamine motifs are common in pharmacologically active compounds. The dimethylamine group, in particular, is present in numerous FDA-approved drugs. T[6]his molecule could serve as a novel building block for creating libraries of compounds for screening. The primary amine allows for easy derivatization to introduce various pharmacophores, while the tertiary amine can influence solubility and pharmacokinetic properties.

-

Catalysis and Polymer Science: Similar to other tetramethyl diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine, this compound could function as a catalyst for polyurethane foam formation or as a curing agent for epoxy resins. I[7][8]ts basicity and ligand-forming capabilities also suggest potential in organocatalysis.

-

Synthesis of Heterocycles: Diamines are key precursors for the synthesis of various nitrogen-containing heterocyclic rings, such as 1,3,5-triazepines. T[9]his molecule could be used to generate novel, complex heterocyclic systems with potential biological activity.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

-

Hazard Classification: this compound is classified as a Hazard Class 3 flammable liquid. I[1][2]t is associated with GHS pictograms GHS02 (Flammable) and GHS05 (Corrosive), with a "Danger" signal word. *[2] Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. *[1][2][3] Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

[7]### 8.0 References

-

This compound. Alfa Chemistry. --INVALID-LINK--

-

This compound. ChemScene. --INVALID-LINK--

-

Hexamethylenetetramine | 100-97-0. ChemicalBook. --INVALID-LINK--

-

ICSC 1228 - HEXAMETHYLENETETRAMINE. International Chemical Safety Cards (ICSCs). --INVALID-LINK--

-

N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE 97-84-7 wiki. Guidechem. --INVALID-LINK--

-

Methenamine (CAS 100-97-0) - Chemical & Physical Properties. Cheméo. --INVALID-LINK--

-

Hexamethylenetetramine 100-97-0. TCI AMERICA. --INVALID-LINK--

-

N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. --INVALID-LINK--

-

N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. The Good Scents Company. --INVALID-LINK--

-

This compound. Chemical Technology Co.,LTD. --INVALID-LINK--

-

Hexamethylenetetramine. Wikipedia. --INVALID-LINK--

-

SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. Fisher Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET - N,N,N`-Trimethyl-1,3-propanediamine. Fisher Scientific. --INVALID-LINK--

-

This compound. BLDpharm. --INVALID-LINK--

-

N1,N1-DIMETHYLBUTANE-1,3-DIAMINE. Chemsrc. --INVALID-LINK--

-

This compound. AbacipharmTech. --INVALID-LINK--

-

Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

-

This compound. ChemicalBook. --INVALID-LINK--

-

1,3-Diaminopropane. Wikipedia. --INVALID-LINK--

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. --INVALID-LINK--

-

ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. --INVALID-LINK--

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. --INVALID-LINK--

-

NMAM 1024: 1,3-BUTADIENE. CDC. --INVALID-LINK--

-

Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. --INVALID-LINK--

-

1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-. US EPA. --INVALID-LINK--

References

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. 933738-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.933738-55-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine, with the CAS number 933738-55-7, is a diamine of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring both a tertiary and a primary amine group, imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis, catalysis, and as a building block in drug discovery. This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles to provide a deeper understanding of the experimental choices.

Molecular and Physical Characteristics

A summary of the key physical and molecular properties of this compound is presented in the table below. It is important to note that while some of these properties are derived from supplier data, others, such as the boiling point, are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[1] |

| Predicted Boiling Point | 158.1 ± 8.0 °C | --INVALID-LINK--[4] |

| Density | 0.839 g/cm³ | --INVALID-LINK--[4], --INVALID-LINK--[3] |

| CAS Number | 933738-55-7 | --INVALID-LINK--[4], --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Synonyms | N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl- | --INVALID-LINK--[4], --INVALID-LINK--[1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid diamine like this compound. The rationale behind each procedural step is explained to provide a clear understanding of the experimental design.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insight into the volatility of a substance and the strength of its intermolecular forces. For this compound, the presence of amine groups allows for hydrogen bonding, which is expected to result in a higher boiling point compared to alkanes of similar molecular weight.

Methodology: Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. This creates convection currents in the oil, ensuring uniform heating of the sample and the thermometer.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for reagent handling and reaction stoichiometry calculations.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the weight of a known volume.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, CasNo.933738-55-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound, CasNo.933738-55-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

An In-depth Technical Guide to N1,N1,3-Trimethylbutane-1,3-diamine: Structure, Synthesis, and Characterization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest in medicinal chemistry and materials science. This document details the molecular structure and formula, outlines a robust synthetic pathway, and provides predicted spectroscopic data for its characterization. The guide is intended for researchers and professionals in drug development and related scientific fields, offering insights into its properties and potential applications.

Introduction

This compound is a member of the 1,3-diamine class of organic compounds, which are significant motifs in natural products and serve as crucial building blocks in synthetic organic chemistry.[1][2] The presence of both a primary and a tertiary amine within the same molecule, along with a sterically hindered quaternary carbon center, imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Chemical Formula

The fundamental identity of a chemical compound lies in its structure and formula. This compound is characterized by a butane backbone with amine functionalities at the 1 and 3 positions.

Chemical Formula: C₇H₁₈N₂[3]

Molecular Weight: 130.23 g/mol [3]

IUPAC Name: N¹,N¹,3-trimethylbutane-1,3-diamine[4]

CAS Number: 933738-55-7[3]

Synonyms: 1-N,1-N,3-trimethylbutane-1,3-diamine, N,N,3-trimethyl-1,3-butanediamine[3][4]

The structure features a quaternary carbon atom at the 3-position, substituted with two methyl groups and a primary amine. The 1-position is occupied by a dimethylamino group (a tertiary amine). This arrangement has implications for its reactivity and stereochemistry.

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methyl-3-nitrobutane-2-one. This route involves two key steps:

-

Reductive Amination: The nitro group is first reduced to a primary amine, and the ketone is reductively aminated in a one-pot reaction with dimethylamine.

-

Purification: The crude product is then purified by distillation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Theoretical)

Materials:

-

3-Methyl-3-nitrobutan-2-one

-

Dimethylamine (40% solution in water)

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrogen gas

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation reactor, add 3-methyl-3-nitrobutan-2-one (1 equivalent), palladium on carbon (5 mol %), and methanol as the solvent.

-

Addition of Amine: Add dimethylamine (2.5 equivalents) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.

-

Work-up: After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Causality of Experimental Choices:

-

Palladium on Carbon: This catalyst is chosen for its efficiency in reducing both nitro groups and in facilitating reductive amination.

-

Dimethylamine: A commercially available and reactive source for the introduction of the dimethylamino group. An excess is used to drive the reaction to completion.

-

Methanol: A suitable solvent that dissolves the reactants and is compatible with the hydrogenation conditions.

-

Fractional Distillation: This purification method is ideal for separating the desired liquid product from any remaining starting materials or byproducts.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [4] |

| Density | 0.839 g/cm³ | [4] |

| Predicted pKa | 10.41 ± 0.25 | [4] |

Predicted Spectroscopic Data

As experimental spectra are not publicly available, predicted data is provided for characterization purposes. These predictions are generated using established computational models.

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

Prediction Tool: NMRDB.org[7]

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | s | 6H | N(CH₃)₂ |

| ~2.15 | t | 2H | -CH₂-N(CH₃)₂ |

| ~1.60 | t | 2H | -C(CH₃)₂-CH₂- |

| ~1.10 | s | 6H | -C(CH₃)₂- |

| (broad) | s | 2H | -NH₂ |

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Prediction Tool: NMRDB.org[7]

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~58 | -CH₂-N(CH₃)₂ |

| ~50 | -C(CH₃)₂- |

| ~45 | N(CH₃)₂ |

| ~40 | -C(CH₃)₂-CH₂- |

| ~28 | -C(CH₃)₂- |

4.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 2970-2820 | Strong | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1260-1000 | Medium-Strong | C-N stretch (amine) |

4.2.4. Mass Spectrometry (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Predicted [M+H]⁺: 131.1543[8]

Reactivity and Potential Applications

The unique structure of this compound, with its distinct primary and tertiary amine functionalities, suggests a range of potential applications, particularly in drug discovery and as a ligand in coordination chemistry.

-

Differential Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine, being less nucleophilic but still basic, can act as a proton scavenger or participate in reactions as a non-nucleophilic base. This differential reactivity allows for selective functionalization at the primary amine while the tertiary amine remains intact.

-

Building Block in Drug Discovery: The 1,3-diamine motif is a common feature in many biologically active molecules. This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The gem-dimethyl group provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its target.

-

Ligand Synthesis: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers to form stable complexes. Such complexes have applications in catalysis and materials science. The steric hindrance around the primary amine can be exploited to create specific coordination geometries.

Conclusion

This compound is a structurally interesting diamine with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The differential reactivity of its two amine groups, combined with the steric hindrance provided by the gem-dimethyl group, makes it a valuable tool for the design and synthesis of novel chemical entities. Further research into the specific applications of this compound is warranted and is expected to uncover new opportunities in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. PubChemLite - this compound dihydrochloride (C7H18N2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest for researchers, scientists, and professionals in drug development. While direct, peer-reviewed synthetic routes for this specific molecule are not extensively documented, this paper outlines a highly plausible and scientifically grounded multi-step synthesis. The proposed pathway leverages established and well-documented chemical transformations, including the formation of a key intermediate, 4-amino-4-methylpentan-2-one (diacetone amine), followed by a reductive amination step. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents quantitative data to ensure scientific integrity and reproducibility. The content is structured to provide both a theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of this compound

This compound, with the chemical formula C7H18N2 and a molecular weight of 130.23 g/mol , is a member of the 1,3-diamine family. Diamines are crucial building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers. The specific structure of this compound, featuring both a tertiary and a primary amine, along with a quaternary carbon center, suggests its potential utility as a chiral ligand in asymmetric synthesis, a monomer for specialty polymers, or as a scaffold for the development of novel therapeutic agents.

This guide will focus on a logical and efficient synthetic approach, beginning with readily available starting materials and proceeding through a key intermediate.

Proposed Overall Synthesis Pathway

The most logical and cost-effective synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4-amino-4-methylpentan-2-one. The second, and final, step is the reductive amination of this intermediate to yield the target diamine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetone Amine)

The formation of 4-amino-4-methylpentan-2-one, also known as diacetone amine, is a well-established reaction that can be achieved through the condensation of two molecules of acetone with one molecule of ammonia.[1] This reaction is typically acid-catalyzed and proceeds through an aldol condensation followed by the addition of ammonia and subsequent dehydration.

An alternative and often higher-yielding method involves the reaction of mesityl oxide with ammonia.[2] Mesityl oxide is readily prepared from the acid-catalyzed dehydration of diacetone alcohol, which itself is a product of the aldol condensation of acetone.

Reaction Mechanism

The formation of diacetone amine from acetone and ammonia involves the following key steps:

-

Aldol Condensation: Two molecules of acetone undergo an acid or base-catalyzed aldol condensation to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one).

-

Dehydration: Diacetone alcohol is dehydrated to form mesityl oxide (4-methylpent-3-en-2-one).

-

Michael Addition: Ammonia undergoes a Michael addition to the α,β-unsaturated ketone (mesityl oxide) to form the enamine intermediate.

-

Tautomerization and Protonation: The enamine tautomerizes to the more stable imine, which is then protonated.

-

Hydrolysis (in reverse): The imine is in equilibrium with the final product, 4-amino-4-methylpentan-2-one.

Caption: Simplified mechanism for the synthesis of diacetone amine.

Experimental Protocol: Synthesis of 4-Amino-4-methylpentan-2-one from Mesityl Oxide

This protocol is adapted from established procedures for the reaction of mesityl oxide with ammonia.[2]

Materials:

-

Mesityl oxide

-

27% Aqueous ammonia solution

-

Ethanol (absolute)

-

Oxalic acid

Procedure:

-

In a pressure-resistant reactor, charge mesityl oxide and an excess of 27% aqueous ammonia solution.

-

Seal the reactor and heat the mixture to a temperature of approximately 75°C under a pressure of about 14 bar.

-

Maintain these conditions with stirring for several hours until the reaction is complete (monitoring by GC or TLC is recommended).

-

After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Transfer the reaction mixture to a distillation apparatus and remove the excess ammonia and water under reduced pressure.

-

Dissolve the resulting crude product in an equal volume of absolute ethanol.

-

To isolate the product as its hydrogen oxalate salt for purification, slowly add a saturated solution of oxalic acid in ethanol.

-

The 4-amino-4-methyl-2-pentanone hydrogenoxalate will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The free amine can be obtained by neutralizing the oxalate salt with a suitable base (e.g., NaOH) and extracting with an organic solvent.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Mesityl Oxide | [2] |

| Reagent | 27% Aqueous Ammonia | [2] |

| Temperature | 75 °C | [2] |

| Pressure | 14 bar | [2] |

| Product | 4-Amino-4-methyl-2-pentanone | [2] |

Step 2: Reductive Amination to this compound

The second and final step in the proposed synthesis is the reductive amination of 4-amino-4-methylpentan-2-one. This transformation involves the reaction of the ketone functionality with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The Causality Behind Experimental Choices in Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] The choice of reagents and conditions is critical for achieving high yields and selectivity.

-

Amine Source: Dimethylamine is the most direct source for the N1,N1-dimethyl group. Alternatively, a primary amine could be used followed by exhaustive methylation, but this adds extra steps.

-

Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) is often used in industrial settings due to its cost-effectiveness and the clean nature of the workup.[4] For laboratory-scale synthesis, hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the ketone.

-

Catalyst: If catalytic hydrogenation is chosen, the selection of the catalyst can influence the reaction rate and selectivity. Nickel-based catalysts are often effective for the amination of ketones.

-

Solvent: The choice of solvent depends on the specific reducing agent used. Alcohols like methanol or ethanol are common for catalytic hydrogenations and borohydride reductions.

Proposed Experimental Protocol: Reductive Amination of 4-Amino-4-methylpentan-2-one

This is a proposed protocol based on general procedures for reductive amination.

Materials:

-

4-Amino-4-methylpentan-2-one

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Reducing agent: e.g., Palladium on carbon (10% Pd/C) and hydrogen gas, or sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Ethanol

-

Acetic acid (if using NaBH₃CN)

Method A: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve 4-amino-4-methylpentan-2-one in methanol.

-

Add an excess of dimethylamine solution.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure.

Method B: Using Sodium Cyanoborohydride

-

Dissolve 4-amino-4-methylpentan-2-one and an excess of dimethylamine in methanol.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

In a separate flask, dissolve sodium cyanoborohydride in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring the progress by TLC or GC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of an aqueous acid solution.

-

Make the solution basic with an aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.

Caption: General workflow for the reductive amination step.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and scalable two-step process. The initial formation of 4-amino-4-methylpentan-2-one from readily available precursors like acetone or mesityl oxide provides a key intermediate. Subsequent reductive amination of this intermediate with dimethylamine, utilizing either catalytic hydrogenation or a suitable hydride reducing agent, offers a direct route to the target diamine. The experimental protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the laboratory synthesis of this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory capabilities.

References

theoretical properties of diamine compounds

<_ .## An In-depth Technical Guide to the Theoretical Properties of Diamine Compounds

Abstract

Diamine compounds, characterized by the presence of two amino groups, are fundamental building blocks in chemistry with profound implications across catalysis, materials science, and pharmacology.[1][2] Their utility stems from a unique combination of structural and electronic properties, including their conformational flexibility, basicity, and exceptional ability to act as chelating ligands. This guide provides a comprehensive exploration of the theoretical underpinnings of diamine compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the principles that govern their behavior and application. We will delve into the conformational landscapes of diamines, the nature of their electronic structure, their pivotal role as ligands in catalysis, and their strategic use in medicinal chemistry, all supported by computational and experimental evidence.

Introduction: The Duality of Amines

Diamines are organic compounds containing two amine functionalities.[3] Their classification is often based on the relative position of the two amino groups, such as 1,2-diamines (vicinal), 1,3-diamines, and so on.[1] This seemingly simple structural variation gives rise to a rich and diverse range of chemical behaviors. The two amino groups can act independently or cooperatively, influencing properties like proton affinity, hydrogen bonding capabilities, and coordination chemistry.[4][5] This duality is central to their widespread use as monomers for polymers like polyamides and polyureas, as curing agents for epoxy resins, and as highly effective ligands in transition metal catalysis.[1][3]

Conformational Landscape: A Dance of Flexibility and Constraint

The spatial arrangement of the two amino groups is a critical determinant of a diamine's function. This arrangement is governed by the molecule's conformational preferences, which can be explored and predicted using computational chemistry methods.[6]

Intramolecular Hydrogen Bonding

A key factor influencing the conformation of many diamines is the potential for intramolecular hydrogen bonding between the two amino groups.[7][8] This interaction, where a hydrogen atom on one nitrogen is attracted to the lone pair of electrons on the other, can lead to the formation of stable cyclic structures. For instance, in ethylenediamine and 1,3-diaminopropane, intramolecular hydrogen bonds play a significant role in determining their preferred conformations in solution.[7][8] However, this bonding is highly dependent on the length of the carbon chain separating the amino groups; it is most prominent when a five- or six-membered ring can be formed and typically disappears when the methylene chain exceeds three units.[7][8]

Computational Conformational Analysis

Various computational methods, ranging from molecular mechanics (MM) to semi-empirical and ab initio calculations, are employed to analyze the conformational preferences of diamines.[6] Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of these molecules.[9] These calculations can identify the lowest energy conformers (e.g., gauche vs. anti) and the energy barriers between them.[10] For example, a theoretical conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation revealed that the anti-anti-conformation represents the global minimum on the potential energy surface.[10]

The following diagram illustrates the workflow for a typical DFT-based conformational analysis:

Caption: A generalized workflow for performing a conformational analysis of a diamine using Density Functional Theory (DFT).

Conformationally Restricted Diamines in Drug Discovery

In medicinal chemistry, controlling the conformation of a molecule is crucial for optimizing its interaction with a biological target.[11][12] Conformationally restricted diamines (CRDAs) are scaffolds that lock the relative positions of the two amino groups, reducing the entropic penalty upon binding to a receptor.[11] This pre-organization can lead to enhanced binding affinity and selectivity.[11][13] Bicyclic and spirocyclic diamines are examples of such scaffolds that are increasingly being explored in drug design.[12][14]

Electronic Properties: Basicity, Nucleophilicity, and Beyond

The electronic nature of the amino groups dictates the reactivity of diamines. Key electronic properties include their basicity (proton affinity) and nucleophilicity.

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, providing a measure of its intrinsic basicity.[15][16] The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction.[15] Computational methods, particularly DFT, have proven effective in calculating the pKa values of aliphatic amines and diamines with a high degree of accuracy, often with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used.[17] The basicity of diamines is influenced by factors such as alkyl substitution and the potential for intramolecular hydrogen bonding in the protonated form, which can stabilize the conjugate acid.[8][18]

| Compound | Experimental pKa1 | Experimental pKa2 |

| Ethylenediamine | 9.93 | 6.85 |

| 1,3-Diaminopropane | 10.55 | 8.48 |

| 1,4-Diaminobutane (Putrescine) | 10.80 | 9.70 |

Table 1: Experimental pKa values of some common aliphatic diamines in aqueous solution.

Nucleophilicity and Reactivity

The lone pair of electrons on the nitrogen atoms makes diamines effective nucleophiles, enabling them to participate in a wide range of chemical reactions.[3] They are key reactants in the synthesis of polyamides through condensation reactions with dicarboxylic acids.[3] In catalysis, the nucleophilicity of diamines is harnessed in various transformations, including the formation of enamine intermediates in organocatalysis.[4][5]

Diamines as Privileged Ligands in Catalysis

Perhaps one of the most significant applications of diamines is their role as ligands in transition metal catalysis. Their ability to form stable chelate rings with metal ions profoundly influences the reactivity and selectivity of the catalytic system.

Chelation and the Chelate Effect

Diamines, particularly 1,2- and 1,3-diamines, are classic examples of bidentate chelating ligands.[19] They can bind to a metal ion through both nitrogen atoms, forming a stable ring structure. This "chelate effect" leads to significantly more stable metal complexes compared to those formed with analogous monodentate amine ligands. Ethylenediamine tetraacetic acid (EDTA), a prominent derivative of ethylenediamine, is a powerful hexadentate chelating agent widely used to sequester metal ions in various industrial and analytical applications.[19][20][21][22]

The following diagram illustrates the chelation of a metal ion by ethylenediamine:

Caption: A simplified representation of a metal ion (M) chelated by an ethylenediamine ligand.

Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone of asymmetric synthesis.[23] When used as ligands for metal catalysts, they can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.[23][24] The development of chiral diamine ligands has been instrumental in advancing catalytic asymmetric reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[24] The synthesis of these chiral ligands is an active area of research, with various strategies employed to access enantiomerically pure diamines.[23][25]

Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands have been pivotal in the development of mild and efficient copper-catalyzed cross-coupling reactions.[26][27] Ligands based on ethylenediamine or cyclohexanediamine are particularly effective.[26] N,N'-dimethyl-substituted diamines often provide higher reaction rates and prevent undesired N-arylation of the ligand.[26] These catalyst systems have found broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[27]

Applications in Drug Design and Medicinal Chemistry

The structural and electronic properties of diamines make them valuable scaffolds in drug design.[28] The two amino groups provide points for functionalization and can engage in crucial hydrogen bonding interactions with biological targets.

Diamines as Pharmacophores

The diamine motif is present in numerous biologically active compounds and marketed drugs.[1][11] For instance, many antihistamines contain the N-CH2-CH2-N linkage.[19] The ability of the amino groups to be protonated at physiological pH allows them to participate in electrostatic interactions with negatively charged residues in protein binding pockets.

Experimental Protocols: Synthesis of a Diamide Library for Screening

The synthesis of diamide libraries is a common strategy in drug discovery to explore structure-activity relationships.[29] The following is a representative protocol for the synthesis of a diamide from a dicarboxylic acid and an amine, which can be adapted for library synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, combine the dicarboxylic acid (1 equivalent) and the amine (2 equivalents).

-

Solvent and Catalyst Addition: Add an appropriate solvent (e.g., o-xylene) and a Lewis acid catalyst (e.g., Nb2O5).[29]

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 135 °C) with stirring.[29]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure (e.g., extraction, filtration). Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to obtain the desired diamide.

Conclusion

The provide a rich framework for understanding their diverse and critical roles in modern chemistry. From the subtle interplay of intramolecular forces that dictate their conformation to their potent ability to chelate metals and direct stereochemistry, the principles outlined in this guide are fundamental to their application. For researchers in catalysis and drug development, a deep appreciation of these theoretical underpinnings is not merely academic but a prerequisite for the rational design of new catalysts, materials, and therapeutic agents. Continued computational and experimental investigation into the properties of novel diamine scaffolds will undoubtedly unlock further innovations across the chemical sciences.

References

- 1. Diamine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. montclair.edu [montclair.edu]

- 13. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. srd.nist.gov [srd.nist.gov]

- 16. physchemres.org [physchemres.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 20. sinobridgechemical.com [sinobridgechemical.com]

- 21. nbinno.com [nbinno.com]

- 22. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]

- 23. merckmillipore.com [merckmillipore.com]

- 24. rua.ua.es [rua.ua.es]

- 25. researchgate.net [researchgate.net]

- 26. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to N1,N1,3-Trimethylbutane-1,3-diamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of N1,N1,3-trimethylbutane-1,3-diamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and analysis of this diamine. The methodologies presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound, with the molecular formula C₇H₁₈N₂, is a diamine containing both a primary and a tertiary amine functional group.[1][2] The precise elucidation of its molecular structure is paramount for its application in various chemical syntheses and pharmaceutical research. Spectroscopic techniques offer a non-destructive and highly informative approach to confirm the connectivity and chemical environment of the atoms within the molecule. This guide will detail the theoretical underpinnings, experimental protocols, and data interpretation for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity, chemical environment, and even the spatial arrangement of atoms.

Theoretical Framework

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. When the nuclei are irradiated with radiofrequency energy matching this difference, they absorb the energy and "flip" their spin state, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment.

For ¹H NMR, the integration of the signal is proportional to the number of protons giving rise to that signal. Furthermore, spin-spin coupling between adjacent, non-equivalent protons can cause signals to split into multiple peaks (multiplets), providing valuable information about the connectivity of the molecule. In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a single peak, providing a count of the non-equivalent carbons.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. Modern spectrometers can often reference the residual solvent peak.

1.2.2. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are often sufficient.

-

Acquire the free induction decay (FID) data.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are typically required to obtain a good signal-to-noise ratio.

-

Acquire the FID data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | s | 6H | N(CH₃)₂ |

| ~2.35 | t | 2H | -CH₂-N(CH₃)₂ |

| ~1.60 | t | 2H | -C(CH₃)₂-CH₂- |

| ~1.10 | s | 6H | -C(CH₃)₂- |

| ~1.20 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~50 | -C(CH₃)₂-NH₂ |

| ~60 | -CH₂-N(CH₃)₂ |

| ~45 | N(CH₃)₂ |

| ~40 | -C(CH₃)₂-CH₂- |

| ~30 | -C(CH₃)₂- |

Interpretation of NMR Spectra

-

¹H NMR Spectrum:

-

The singlet at approximately 2.25 ppm integrating to six protons is characteristic of the two equivalent methyl groups attached to the tertiary nitrogen atom.[3]

-

The triplet at around 2.35 ppm, integrating to two protons, corresponds to the methylene group adjacent to the tertiary amine. The triplet splitting would arise from coupling to the neighboring methylene group.

-

The triplet at approximately 1.60 ppm, integrating to two protons, is assigned to the methylene group adjacent to the quaternary carbon.

-

The singlet at about 1.10 ppm, with an integration of six protons, is attributed to the two equivalent methyl groups on the quaternary carbon.

-

The broad singlet around 1.20 ppm, integrating to two protons, is characteristic of the primary amine protons. These protons often exhibit broad signals and may not show clear coupling due to rapid exchange with each other and with trace amounts of water.[3]

-

-

¹³C NMR Spectrum:

-

The spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

The carbon atom bonded to the primary amine (-C(CH₃)₂-NH₂) is expected to appear around 50 ppm.

-

The methylene carbon adjacent to the tertiary amine (-CH₂-N(CH₃)₂) would likely be the most downfield aliphatic carbon, around 60 ppm, due to the deshielding effect of the nitrogen.

-

The carbons of the N-dimethyl group (N(CH₃)₂) are expected to resonate at approximately 45 ppm.

-

The methylene carbon in the middle of the chain (-C(CH₃)₂-CH₂-) is predicted to be around 40 ppm.

-

The carbons of the gem-dimethyl group (-C(CH₃)₂) are expected to be the most upfield, at approximately 30 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

Molecules are not static; their bonds are constantly vibrating (stretching, bending, scissoring, etc.). Each type of vibration has a characteristic frequency. When infrared radiation with the same frequency as a molecular vibration passes through a sample, the molecule can absorb the radiation, leading to an increase in the amplitude of that vibration. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation. Specific functional groups have characteristic absorption bands, making IR spectroscopy a powerful tool for qualitative analysis.

Experimental Protocol: Acquiring an FTIR Spectrum

2.2.1. Sample Preparation (Neat Liquid)

-

Clean the ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

Apply the Sample: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean Up: After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Diagram: FTIR Experimental Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (primary amine, two bands) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (primary amine)[4] |

| 1470-1450 | Medium | C-H bend (CH₂ and CH₃) |

| 1250-1020 | Medium-Weak | C-N stretch[4] |

| 910-665 | Broad, Strong | N-H wag (primary amine)[4] |

Interpretation of the IR Spectrum

-

N-H Vibrations: The presence of a primary amine (-NH₂) is indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4] A medium-intensity N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.[4] A broad, strong absorption between 910-665 cm⁻¹ due to N-H wagging would further confirm the primary amine.[4]

-

C-H Vibrations: Strong, sharp peaks in the 2950-2850 cm⁻¹ range are characteristic of C-H stretching in the methyl and methylene groups. Bending vibrations for these groups will appear in the 1470-1450 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibrations for both the primary and tertiary amines are expected to appear as medium to weak bands in the 1250-1020 cm⁻¹ region.[4] These bands can sometimes be difficult to assign definitively as they fall in the complex "fingerprint" region of the spectrum.

-

Absence of Other Functional Groups: The absence of strong absorptions in other regions, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would confirm the purity of the diamine and the absence of hydroxyl or carbonyl functionalities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Theoretical Framework

In a mass spectrometer, a sample is first vaporized and then ionized. A common ionization method is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, knocking off an electron to form a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. The positively charged ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative abundance versus m/z.

The "nitrogen rule" is a useful principle in the mass spectrometry of amines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd m/z value for its molecular ion.[5]

Experimental Protocol: Acquiring a Mass Spectrum

3.2.1. Sample Introduction and Ionization

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are suitable methods.

-

Ionization: In the ion source, the vaporized sample is subjected to electron ionization (typically at 70 eV).

3.2.2. Mass Analysis and Detection

-

Acceleration: The generated positive ions are accelerated into the mass analyzer by an electric field.

-

Mass Separation: A magnetic field or a quadrupole is used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Expected Mass Spectral Data

The molecular weight of this compound (C₇H₁₈N₂) is 130.23 g/mol .[1][2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 130 | [C₇H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - C₂H₅N]⁺ | Alpha-cleavage at the tertiary amine |

| 72 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage at the tertiary amine |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the primary amine |

| 44 | [C₂H₆N]⁺ | Further fragmentation |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular ion peak (M⁺•) is expected at an m/z of 130. Since the molecule contains two nitrogen atoms (an even number), the molecular weight is even, which is an exception to the common nitrogen rule for monoamines.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This leads to the formation of a stable, resonance-stabilized iminium ion.

-

Cleavage adjacent to the tertiary amine: Loss of an ethyl radical would lead to a fragment with m/z 101. Cleavage of the C2-C3 bond would result in the formation of the [CH₂=N(CH₃)₂]⁺ iminium ion at m/z 72 , which is expected to be a prominent peak.

-

Cleavage adjacent to the primary amine: Loss of a methyl group from the molecular ion would give a peak at m/z 115 . Alpha-cleavage leading to the loss of the rest of the carbon chain would result in a fragment at m/z 58 .

-

-

Other Fragments: A peak at m/z 85 could arise from the loss of the dimethylamino group. A peak at m/z 44 is also commonly observed in the mass spectra of amines. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the number of unique atoms. FTIR spectroscopy identifies the key functional groups, namely the primary and tertiary amines. Mass spectrometry establishes the molecular weight and provides further structural information through characteristic fragmentation patterns. The combined interpretation of these spectroscopic techniques offers an unambiguous confirmation of the molecular structure of this compound, which is essential for its use in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Unseen: A Technical Safety and Handling Guide for N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 933738-55-7 | [Alfa Chemistry, ChemScene, Bide Pharmatech Ltd][1][2][3] |

| Molecular Formula | C₇H₁₈N₂ | [Alfa Chemistry, ChemScene][1][2] |

| Molecular Weight | 130.23 g/mol | [Alfa Chemistry, ChemScene][1][2] |

| IUPAC Name | 1-N,1-N,3-trimethylbutane-1,3-diamine | [Alfa Chemistry][1] |

| Synonyms | N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl- | [Alfa Chemistry][1] |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [Alfa Chemistry][1] |

| Density | 0.839 g/cm³ | [Alfa Chemistry][1] |

Note: The boiling point is a predicted value and should be treated as an estimate.

Hazard Identification and Classification

N1,N1,3-Trimethylbutane-1,3-diamine is classified as a hazardous substance. The available data indicates that it is both flammable and corrosive.

GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[4].

-

Skin Corrosion/Irritation: Category 1 (H314: Causes severe skin burns and eye damage)[4].

GHS Pictograms:

Signal Word: Danger [4]

Hazard Statements:

Precautionary Statements (selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Transportation Information:

-

UN Number: 2924[4]

-

Proper Shipping Name: Flammable liquid, corrosive, n.o.s.

-

Hazard Class: 3 (Flammable Liquid)[1]

-

Subsidiary Risk: 8 (Corrosive)[4]

-

Packing Group: III[1]

Exposure Controls and Personal Protective Equipment (PPE)

The dual flammable and corrosive nature of this compound mandates stringent exposure controls and the use of appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.

-

Grounding: To prevent ignition from static discharge, all containers and transfer equipment must be properly grounded and bonded.

-

Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are essential in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the lack of specific permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of amines and organic solvents, such as butyl rubber or laminate film gloves. Double-gloving can provide additional protection. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

-

Lab Coat/Apron: A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

-

Footwear: Closed-toe shoes are mandatory. For larger scale operations, chemically resistant boots may be necessary.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be selected based on the anticipated concentration of the substance.

Caption: Workflow for PPE selection and use.

Safe Handling and Storage

Adherence to strict handling and storage protocols is critical to prevent accidents and exposure.

Handling

-

Inert Atmosphere: Due to its flammability, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially for larger quantities or when heating.

-

Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Quantity: Use the smallest quantity of the chemical necessary for the experiment.

Storage

-

Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.[4]

-

Environment: Store in a dry, well-ventilated, and dark place.[4]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.

-

Segregation: Store in a designated area for flammable and corrosive liquids, away from incompatible materials.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 3.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Cleanup:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal.

-

Large Spills: Dike the spill to prevent spreading. Use a vapor-suppressing foam to reduce vapors. Collect the material in a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Caption: Emergency response flowchart for spills and exposures.

Toxicological Information

-

Acute Effects:

-

Inhalation: May cause severe irritation or burns to the respiratory tract.

-

Skin: Causes severe skin burns.

-

Eyes: Causes serious eye damage, potentially leading to permanent vision loss.

-

Ingestion: May cause severe burns to the mouth, throat, and stomach.

-

-

Chronic Effects: No information is currently available on the chronic health effects of this compound.

Given the lack of specific data, this compound should be handled as a substance with high acute toxicity.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

-

Contaminated Packaging: Empty containers may retain hazardous residues and should be disposed of in the same manner as the chemical.

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols. The information provided in this guide is intended to serve as a starting point for developing safe laboratory practices. All users must conduct a thorough risk assessment before working with this compound and adhere to all institutional safety guidelines. The lack of comprehensive safety data underscores the importance of treating this substance with extreme caution.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine is a diamine of interest in various chemical applications, including as a building block in the synthesis of more complex molecules and as a potential ligand in coordination chemistry. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis is approached via a two-step sequence, beginning with the formation of the intermediate 4-amino-4-methylpentan-2-one, followed by a reductive amination to introduce the N,N-dimethyl functionality. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed procedural instructions and the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-stage process:

Step 1: Synthesis of 4-amino-4-methylpentan-2-one from mesityl oxide and ammonia.

Step 2: Reductive Amination of 4-amino-4-methylpentan-2-one with formaldehyde and a reducing agent to yield the final product.

Application Notes and Protocols: N1,N1,3-Trimethylbutane-1,3-diamine as a Versatile Organocatalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally related 1,3-diamines. While specific literature on the catalytic use of N1,N1,3-Trimethylbutane-1,3-diamine is limited, its molecular architecture suggests significant potential in asymmetric organocatalysis. These protocols are provided as a guide for researchers to explore its catalytic capabilities.

Introduction: The Untapped Potential of a Structurally Unique 1,3-Diamine